molecular formula C11H10BBrFNO4 B572590 2-Bromo-6-fluorophenylboronic acid MIDA ester CAS No. 1257650-76-2

2-Bromo-6-fluorophenylboronic acid MIDA ester

Cat. No.: B572590
CAS No.: 1257650-76-2
M. Wt: 329.916
InChI Key: GYEGIXHWXCJNOM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorophenylboronic acid MIDA ester is a complex organic compound that features a boron-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorophenylboronic acid MIDA ester typically involves multiple steps, starting from readily available precursors. One common approach includes the bromination of 2-fluorotoluene to produce 2-bromo-6-fluorotoluene, followed by a series of reactions to introduce the boron-containing dioxazaborocane ring. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorophenylboronic acid MIDA ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce corresponding boronic acids or esters .

Scientific Research Applications

2-Bromo-6-fluorophenylboronic acid MIDA ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorophenylboronic acid MIDA ester involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorophenyl methanol
  • 2-Bromo-6-fluorobenzoic acid
  • 2-Bromo-6-fluorobenzaldehyde

Uniqueness

Compared to these similar compounds, 2-Bromo-6-fluorophenylboronic acid MIDA ester stands out due to its boron-containing heterocyclic structure.

Properties

IUPAC Name

2-(2-bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)11-7(13)3-2-4-8(11)14/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEGIXHWXCJNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BBrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746303
Record name 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257650-76-2
Record name 2-(2-Bromo-6-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257650-76-2
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